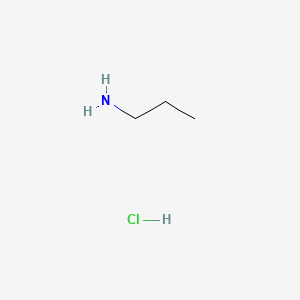Propylamine hydrochloride
CAS No.: 556-53-6
Cat. No.: VC3710465
Molecular Formula: C3H10ClN
Molecular Weight: 95.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 556-53-6 |
|---|---|
| Molecular Formula | C3H10ClN |
| Molecular Weight | 95.57 g/mol |
| IUPAC Name | propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H |
| Standard InChI Key | PYNUOAIJIQGACY-UHFFFAOYSA-N |
| SMILES | CCCN.Cl |
| Canonical SMILES | CCCN.Cl |
| Melting Point | 161.0 °C |
Introduction
Chemical Identity and Structure
Propylamine hydrochloride is the hydrochloride salt of propylamine, formed when propylamine is treated with hydrochloric acid. This chemical transformation produces a stable, crystalline salt that is easier to handle than the free amine.
Basic Chemical Information
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| Chemical Name | N-Propylamine Hydrochloride |
| CAS Registry Number | 556-53-6 |
| Molecular Formula | C3H10ClN |
| Molecular Weight | 95.57 g/mol |
| Linear Structure | CH3CH2CH2NH3Cl |
Synonyms and Alternative Nomenclature
Propylamine hydrochloride is known by several synonyms in chemical literature and industry:
-
1-Aminopropane hydrochloride
-
Propylammonium chloride
-
n-Propylamine hydrochloride
-
Propan-1-amine hydrochloride
The variety of names reflects its widespread use across different industrial and research sectors, though the chemical identity remains consistent regardless of nomenclature variation.
Physical Properties
Propylamine hydrochloride exists as a crystalline solid at room temperature, with distinct physical characteristics that facilitate its identification and quality assessment.
Appearance and Organoleptic Properties
The compound presents as a white to slightly beige crystalline powder. This physical appearance is a critical quality parameter used in pharmaceutical and chemical industries to assess purity .
Physical Constants
The following table summarizes the key physical properties of propylamine hydrochloride:
Solubility Profile
Propylamine hydrochloride demonstrates excellent water solubility, approximately 100 mg/mL, yielding clear, colorless solutions. This high solubility in aqueous media is a valuable property for its application in various synthesis protocols and pharmaceutical formulations .
Analytical Methods and Quality Assessment
Quality control of propylamine hydrochloride typically involves several analytical techniques to confirm identity and assess purity.
Identification Methods
Standard identification protocols include:
-
Infrared spectroscopy: The compound exhibits characteristic IR absorption patterns that serve as a spectral fingerprint
-
Titration with perchloric acid: Used to confirm salt content and purity
-
Melting point determination: Provides a physical constant for identity confirmation
Applications in Research and Industry
Propylamine hydrochloride finds applications across multiple scientific disciplines and industrial sectors due to its versatile chemical reactivity.
Pharmaceutical Applications
In pharmaceutical research and development, propylamine hydrochloride serves as:
-
A pharmaceutical intermediate in drug synthesis
-
A reagent for liquid chromatographic behavior studies of potassium-sparing and loop diuretics
The compound's chemical properties make it particularly valuable in pharmaceutical development where precise, controlled chemical transformations are essential for drug candidate synthesis.
Chemical Synthesis Applications
In organic synthesis, propylamine hydrochloride functions as:
-
A source of the propylamine functional group
-
A reagent for nucleophilic substitution reactions
-
A building block for more complex nitrogen-containing compounds
The hydrochloride salt form provides advantages over free propylamine in terms of stability, handling safety, and reaction control in synthetic applications.
The compound is referenced in several chemical databases and regulatory systems:
| Database | Identifier/Reference |
|---|---|
| Merck Index | 14,7837 |
| FDA UNII | A1Z6OVY2HG |
| MDL Number | MFCD00012911 |
| EPA Substance Registry | Propylamine hydrochloride (556-53-6) |
| UNSPSC Code | 12352100 |
| NACRES | NA.22 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume